5-Amino-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-ol
Descripción
Propiedades
IUPAC Name |
5-imino-7-methoxy-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-17-9-7(16)3-2-6-8(9)14-11(12)15-5-4-13-10(6)15/h2-3,12-13,16H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNEAEDZMIJLPGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=C3NCCN3C(=N)N=C21)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Method A (Patented Synthesis)
This method is described in European patent EP3018127A1 and involves the following key steps:
Step 1: Preparation of 8-(benzyloxy)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-amine
The synthesis begins with the benzylation of a hydroxy precursor to protect the 8-position hydroxyl group.
Step 2: Conversion to 5-Amino-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-ol
Two variants are described:
Method A (Example 7a Step A7): Deprotection of the benzyl ether under hydrogenolysis conditions to yield the free phenol at C8.
Method B (Example 7b Step A7): Alternative deprotection method involving acidic or reductive cleavage.
Step 3: Purification
The product is isolated by filtration after pH adjustments using aqueous hydrochloric acid, followed by washing with water, methanol, and ethanol. The final drying under vacuum yields the pure compound.
Step 4: Work-up
Additional purification steps include liquid-liquid extraction with dichloromethane and aqueous phases, treatment with dicyclohexylamine to remove impurities, pH adjustments, and filtration to obtain the final solid product.
Reaction conditions summary:
| Step | Conditions | Notes |
|---|---|---|
| Benzylation | Base-mediated alkylation with potassium carbonate | High yield, no aqueous work-up needed |
| Deprotection (Method A) | Hydrogenolysis (catalytic hydrogenation) | Gentle removal of benzyl protecting group |
| Deprotection (Method B) | Acidic or reductive cleavage | Alternative to hydrogenolysis |
| Purification | pH adjustment with 25% HCl, filtration, washing | Controlled crystallization and isolation |
Yields: Approximately 65% isolated yield reported for the intermediate steps, with combined batches yielding multi-kilogram quantities.
Method B (Alternative Synthetic Approaches)
According to WO2017153220A1, the compound can also be prepared via conventional chemical methods involving:
Starting from commercially available or easily synthesized intermediates such as 8-(benzyloxy)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-amine.
Use of trifluoroacetic acid for deprotection and handling as bis(trifluoroacetate) salts for stability.
Purification by co-distillation with solvents like dichloromethane, methanol, and n-hexane, followed by filtration and drying under vacuum.
Crystallization from solvents such as n-butanol and n-heptane to afford pure solids.
This method emphasizes solvent manipulations and acid-base work-ups to achieve high purity and yields suitable for pharmaceutical applications.
Synthetic Strategy and Mechanistic Insights
From the research article in PMC (2016), the synthetic strategy involves:
Initial nitration of vanillin derivatives to introduce the nitro group at the desired position.
Alkylation to introduce the methoxy group at C7.
Cyclization involving ethylenediamine and cyanogen bromide to form the imidazoquinazoline core.
Reduction of nitro groups to amines.
Deprotection steps to reveal the phenol at C8.
The mechanism involves nucleophilic aromatic substitution, ring closure via imidazoline formation, and subsequent oxidation or reduction steps to achieve the target compound.
Key synthetic intermediates and transformations:
| Intermediate/Step | Description |
|---|---|
| 2-Nitrovanillin | Starting material, prepared by controlled nitration |
| Alkylated vanillin derivatives | Introduction of methoxy and benzyloxy groups |
| Imidazoline ring formation | Cyclization with ethylenediamine and cyanogen bromide |
| Reduction and deprotection | Conversion of nitro to amino and removal of protecting groups |
This approach allows for structural variation at C5, C7, and C8 positions, facilitating SAR (structure-activity relationship) studies for kinase inhibition potency.
Comparative Analysis of Preparation Methods
| Feature | Method A (EP3018127A1) | Method B (WO2017153220A1) | Research Article (PMC) |
|---|---|---|---|
| Starting materials | Benzyl-protected intermediates | Benzyl-protected intermediates | Nitrated vanillin derivatives |
| Protection/deprotection | Benzyl ether protection, hydrogenolysis or acid | Benzyl ether protection, TFA deprotection | Alkylation and cyclization steps |
| Cyclization reagent | Ethylenediamine and cyanogen bromide | Similar | Ethylenediamine, cyanogen bromide |
| Purification | pH adjustment, crystallization, washing | Co-distillation, solvent crystallization | Standard organic work-up and purification |
| Scale | Multi-kilogram batches reported | Laboratory scale | Laboratory scale |
| Yield | ~65% for intermediate steps | Not explicitly stated | Not explicitly stated |
| Safety considerations | Avoids ammonia/iodine and sulfur use | Conventional methods | Use of phosphorus pentasulfide and cyanogen bromide |
Summary Table of Preparation Steps for this compound
| Step No. | Reaction/Process | Reagents/Conditions | Outcome/Product |
|---|---|---|---|
| 1 | Nitration of vanillin | Fuming nitric acid, controlled flow reactor | 2-Nitrovanillin (with minor regioisomer) |
| 2 | Alkylation | Potassium carbonate base, alkyl halide | Alkylated vanillin derivative |
| 3 | Cyclization and oxidation | Ethylenediamine, N-bromosuccinimide (NBS) | Imidazoline intermediate |
| 4 | Reduction of nitro group | Catalytic hydrogenation or chemical reduction | Amino-substituted intermediate |
| 5 | Deprotection of benzyl ether | Hydrogenolysis or acid treatment | Free phenol at C8 (target compound) |
| 6 | Purification | pH adjustment, crystallization, washing | Pure 5-Amino-7-methoxy-2,3-dihydroimidazoquinazolin-8-ol |
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-ol undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially enhancing biological activity.
Reduction: This reaction can be used to alter the oxidation state of the compound, affecting its reactivity.
Substitution: Common in organic synthesis, substitution reactions can introduce different functional groups to the compound.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline derivatives with altered electronic properties, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity .
Aplicaciones Científicas De Investigación
5-Amino-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Mecanismo De Acción
The mechanism of action of 5-Amino-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-ol involves its interaction with specific molecular targets. It is known to inhibit enzymes such as phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC), which play crucial roles in cell signaling and gene expression. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparación Con Compuestos Similares
Structural Comparisons
The structural features of 5-amino-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-ol are compared to related quinazoline derivatives below:
Key Observations :
- Position 5: The target compound’s amino group contrasts with the phenylamine in Petrov 2013’s derivative, which introduces aromatic bulk but reduces polarity .
- ’s compound features a 3-hydroxypropoxy chain, enhancing solubility and steric bulk .
- Position 7 : The methoxy group in the target compound and ’s derivative is absent in other analogs, suggesting a role in electronic modulation or metabolic stability.
Physicochemical and Functional Properties
- Solubility : The hydroxyl group in the target compound enhances aqueous solubility compared to Petrov 2014’s ketone-containing derivative. ’s 3-hydroxypropoxy chain further improves solubility .
- Reactivity: The amino and methoxy groups in the target compound may increase susceptibility to electrophilic substitution compared to brominated analogs (e.g., Molecules 2011’s dibromo derivatives) .
- Biological Relevance : While Molecules 2011 compounds exhibit analgesic activity , the target compound’s pharmacological profile remains uncharacterized in the provided evidence.
Research Implications
The structural and synthetic diversity of quinazoline derivatives underscores the importance of substituent engineering. For instance:
- Electron-donating groups (e.g., amino, methoxy) may enhance binding interactions in drug design.
- Hydroxyl or hydroxypropoxy groups improve solubility, critical for bioavailability.
- Synthetic methodologies (e.g., caesium carbonate vs. hydrazide cyclization) influence scalability and purity .
Actividad Biológica
5-Amino-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-ol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1032570-71-0 |
| Molecular Formula | C11H12N4O2 |
| Molecular Weight | 232.239 g/mol |
| LogP | 0.2638 |
| PSA (Polar Surface Area) | 85.66 |
This compound is primarily recognized for its role as an inhibitor of phosphatidylinositol 3-kinase (PI3K), a critical enzyme involved in cellular signaling pathways that regulate cell growth and survival. Inhibition of PI3K has been linked to reduced tumor growth and proliferation in various cancer types.
Key Findings:
- PI3K Inhibition : The compound demonstrates significant inhibitory activity against Class I PI3Ks, with IC50 values indicating effective binding and inhibition at low concentrations .
- Anticancer Activity : It has shown promise in preclinical studies for treating hyper-proliferative disorders and has been evaluated for efficacy against various cancer cell lines .
Structure-Activity Relationship (SAR)
Research indicates that modifications to the core structure of 5-amino-7-methoxy derivatives can significantly alter biological activity. For example:
- Substituents at C5 and C7 : Variations in substituents at these positions have been found to enhance or diminish PI3K inhibitory activity .
- Hydrophobic Interactions : The presence of hydrophobic groups can improve binding affinity to the target enzyme by filling hydrophobic pockets within the binding site .
Case Studies
Several studies have documented the biological activity of this compound:
- In Vitro Studies :
- In Vivo Studies :
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-Amino-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-ol?
- Methodological Answer : The compound can be synthesized via multi-step heterocyclic condensation. For example, flow synthesis techniques enable in situ generation of reactive intermediates like ethyl isocyanoacetate, which can be telescoped into downstream reactions to form fused quinazoline cores . Metal-free approaches using double C–H functionalization (e.g., DTBP/BPO catalysts at 125–130°C for 5–7 hours) are also effective for structurally related imidazo-quinazoline derivatives, yielding up to 88% isolated yields .
Q. How is the structural characterization of this compound performed?
- Methodological Answer : Structural confirmation relies on spectral techniques:
- ¹H/¹³C-NMR to resolve aromatic protons and methoxy/amino substituents.
- IR spectroscopy to identify functional groups (e.g., N–H stretches in amines).
- Mass spectrometry for molecular weight validation.
Similar quinazoline derivatives in literature were characterized using these methods .
Advanced Research Questions
Q. How can synthesis yield be optimized using continuous flow processes?
- Methodological Answer : Continuous flow systems improve reproducibility and scalability. For example, telescoped flow synthesis of ethyl isocyanoacetate (from N-formylglycine and triphosgene) allows precise control of reaction parameters (e.g., residence time, temperature), reducing side reactions. This method has been applied to synthesize pyrrolo-[1,2-c]pyrimidines, with potential adaptation for imidazo-quinazoline cores .
Q. What strategies address contradictions in reported biological activity data?
- Methodological Answer : Contradictions may arise from assay variability or structural analogs. To resolve this:
- Standardize assays : Use consistent cell lines (e.g., PI3K inhibition studies with recombinant kinases) .
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., methoxy vs. morpholinopropyl groups) on activity .
- Dose-response profiling : Validate EC₅₀/IC₅₀ values across multiple replicates .
Q. How can regioselectivity challenges in core functionalization be addressed?
- Methodological Answer : Regioselectivity in electrophilic aromatic substitution (SEAr) can be influenced by substituent directing effects. For example, halogenation of pyrrolo-[1,2-c]pyrimidine cores revealed a "halogen dance" phenomenon, where electron-donating groups (e.g., methoxy) direct substitution to specific positions. Computational modeling (DFT) can predict reactive sites .
Q. What methods are used to design analogs with enhanced pharmacological activity?
- Methodological Answer :
- Scaffold hopping : Replace the imidazo-quinazoline core with triazolo[1,5-a]quinazolines or pyrazolo[1,5-a]pyridines .
- Bioisosteric replacement : Substitute the 7-methoxy group with morpholinopropyl or halogenated moieties to modulate solubility and target affinity .
- Fragment-based screening : Identify pharmacophores via crystallography or docking studies.
Q. How is kinase inhibition (e.g., PI3K) evaluated for this compound?
- Methodological Answer :
- Enzyme assays : Measure ATPase activity using recombinant PI3K isoforms (α, β, γ, δ) and luminescence-based detection.
- Cellular assays : Assess downstream signaling (e.g., AKT phosphorylation) in cancer cell lines.
- Selectivity profiling : Test against unrelated kinases (e.g., EGFR, MAPK) to rule off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
